![molecular formula C20H14N2O2S B2407804 methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate CAS No. 683249-92-5](/img/structure/B2407804.png)
methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate
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Overview
Description
Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: is a complex organic compound featuring a thiazole ring, a cyano group, and a phenyl group. This compound is part of a class of thiazole derivatives known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.
Mechanism of Action
Target of Action
The compound, methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities and have been found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific substituents they carry . The compound contains a cyano group and a phenyl group attached to the thiazole ring, which could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the diverse biological activities associated with thiazole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate typically involves the following steps:
Formation of the Thiazole Ring: : This can be achieved through the reaction of an appropriate halide with thiourea or thioamide derivatives.
Introduction of the Cyano Group: : The cyano group can be introduced using reagents like cyanogen bromide or sodium cyanide.
Coupling with the Phenyl Group: : The phenyl group is usually introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction.
Esterification: : The final step involves esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow reactors, automated synthesis platforms, and the use of more robust and less hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Amides or esters.
Scientific Research Applications
Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: is unique due to its specific structural features, such as the presence of the cyano group and the phenyl ring. Similar compounds include:
Thiazole derivatives: : Known for their diverse biological activities.
Cyano-containing compounds: : Often used in pharmaceuticals and agrochemicals.
Phenyl derivatives: : Common in organic synthesis and material science.
These compounds share some similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c1-24-20(23)16-9-7-14(8-10-16)11-17(12-21)19-22-18(13-25-19)15-5-3-2-4-6-15/h2-11,13H,1H3/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUXLPJJPGTJEI-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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